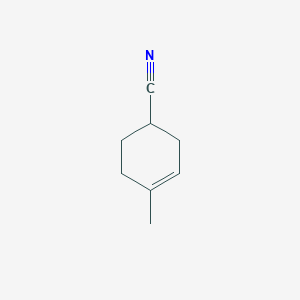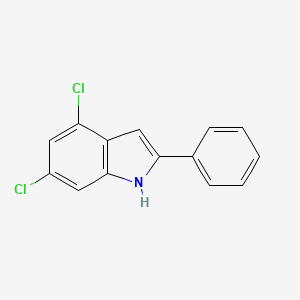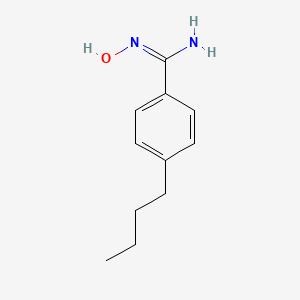![molecular formula C34H35N3O13 B14111748 (Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)
(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide is a complex organic compound known for its significant role in scientific research, particularly in the field of medicinal chemistry. This compound is often studied for its potential therapeutic applications, especially in targeting specific enzymes and receptors in the human body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide involves multiple steps, including the formation of the benzofuran core, the attachment of the quinoline moiety, and the incorporation of the morpholine group. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide is studied for its interactions with various biomolecules. It is often used in assays to investigate enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine
This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance and durability.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide
- N,2-dimethyl-6-[7-(2-piperidin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide
- N,2-dimethyl-6-[7-(2-pyrrolidin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide
Uniqueness
What sets (Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide apart from similar compounds is its specific structural configuration and the presence of the morpholine group. This unique structure allows for distinct interactions with molecular targets, leading to different biological effects and potential therapeutic applications.
Propriétés
Formule moléculaire |
C34H35N3O13 |
|---|---|
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H27N3O5.2C4H4O4/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;2*5-3(6)1-2-4(7)8/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clé InChI |
YQFIBJRVGLVBBX-SPIKMXEPSA-N |
SMILES isomérique |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C(=NC=C3)C=C(C=C4)OCCN5CCOCC5)C(=O)NC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
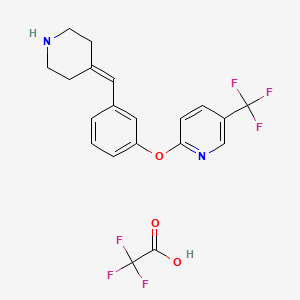
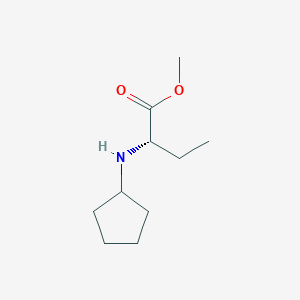
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)
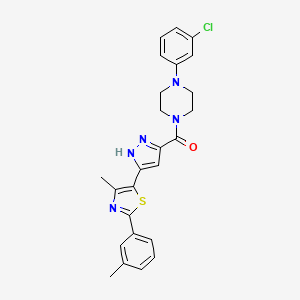

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
